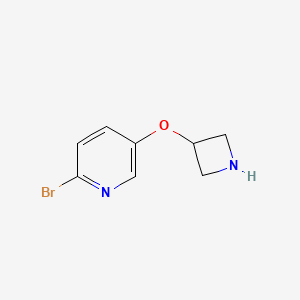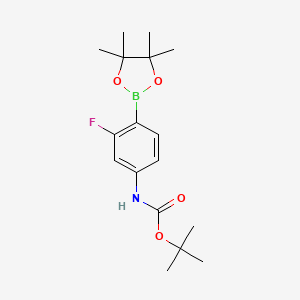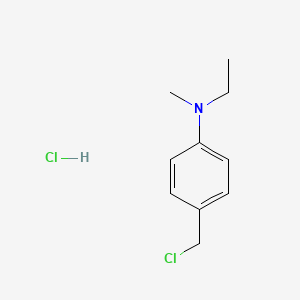
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
Übersicht
Beschreibung
“4-(chloromethyl)pyridine hydrochloride” is a chemical compound used in research . It’s often used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of “4-(chloromethyl)pyridine hydrochloride” involves several steps . The process starts with 4-methylpyridine, which is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate. This compound is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .
Molecular Structure Analysis
The molecular formula of “4-(chloromethyl)pyridine hydrochloride” is C6H7Cl2N, and its molecular weight is 164.03 .
Chemical Reactions Analysis
This compound finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . It can be introduced in the presence of a base, is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Na in liquid ammonia or catalytic hydrogenolysis .
Physical And Chemical Properties Analysis
“4-(chloromethyl)pyridine hydrochloride” is a solid powder with a melting point of 166-173 °C . It is soluble in water (750 mg/ml at 20°C), soluble in 1N HCl (2.5%), DMSO, and methanol .
Wissenschaftliche Forschungsanwendungen
Chlorinated Compounds in Environmental Science
Chlorinated volatile organic compounds (Cl-VOCs) are extensively used as solvents, degreasing agents, and in commercial products. Their ubiquity in environmental pollution has prompted significant research into their sources, human health impacts, and remediation technologies. Cl-VOCs can be found in soil, air, and various water bodies, leading to widespread environmental and health concerns. Advances in remediation technologies have focused on non-destructive methods, highlighting the importance of efficient, environmentally friendly solutions to manage Cl-VOC contamination (Huang, Lei, Wei, & Zeng, 2014).
Application in Electrochemical Surface Finishing and Energy Storage
Research has expanded into the use of haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage, demonstrating the versatility of chlorinated compounds in advanced technological applications. These RTILs, including chloroaluminate mixtures, have been pivotal in developing cleaner, more efficient processes for electrochemical surface finishing and energy storage technology. The ability to handle these substances more safely has rejuvenated interest in their applications, promising advancements in industrial organic chemistry and environmental sustainability (Tsuda, Stafford, & Hussey, 2017).
Chlorinated Compounds in Tissue Engineering
The incorporation of conducting polymers, a group to which chlorinated compounds can contribute, in wound care and skin tissue engineering represents a breakthrough. These materials facilitate accelerated wound healing through electrical stimulation and enhanced antibacterial activity. Intrinsically conducting polymers (CPs) offer the potential for controlled drug delivery to wound sites, leveraging their electrical conductivity for therapeutic purposes. This innovative approach underscores the broader implications of chlorinated compounds in medical applications and tissue regeneration (Talikowska, Fu, & Lisak, 2019).
Wirkmechanismus
While the specific mechanism of action for “4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride” is not available, a similar compound, Sevelamer, prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride” are not available, “4-(chloromethyl)pyridine hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It’s likely that research will continue to explore its potential applications.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-N-ethyl-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-3-12(2)10-6-4-9(8-11)5-7-10;/h4-7H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNRYPENLJZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



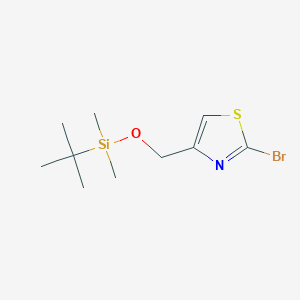
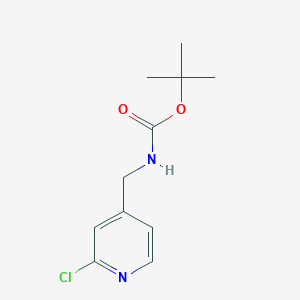
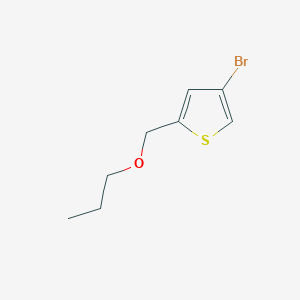
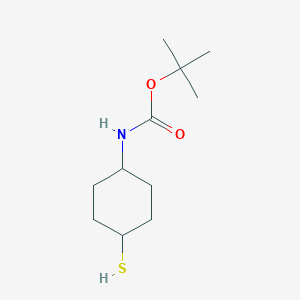

![2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine](/img/structure/B1526068.png)


![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)


